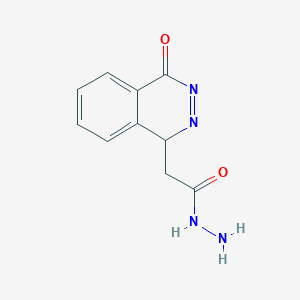
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide is a compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate. This ester is then hydrazinolyzed to yield the desired hydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines .
科学的研究の応用
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It can be used in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a promising candidate for anti-cancer therapy .
類似化合物との比較
Similar Compounds
- 4-benzyl-1-oxophthalazin-2-yl)methyl acetate
- 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide
- 1,3,4-oxadiazolyl-1,2,3-triazoles
Uniqueness
Compared to similar compounds, 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide stands out due to its specific interaction with EGFR and its potential as a selective anti-cancer agent. Its unique structure allows for targeted inhibition of cancer cell proliferation, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide |
InChI |
InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4,8H,5,11H2,(H,12,15) |
InChIキー |
JFVMAUSERHCCSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



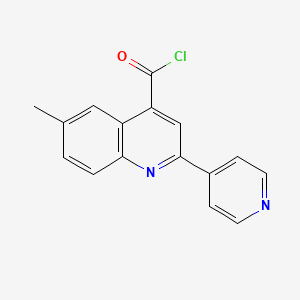

![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
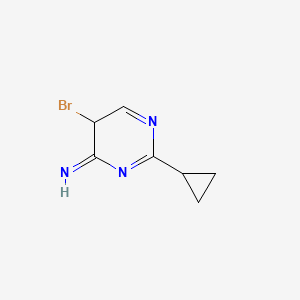
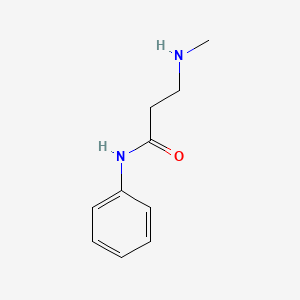
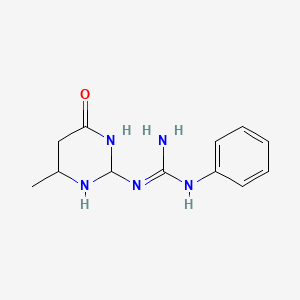

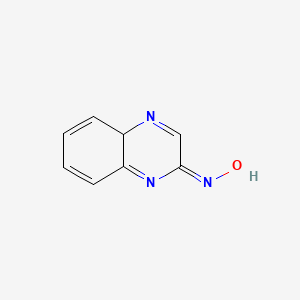
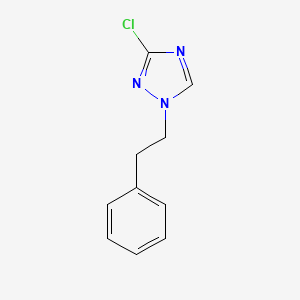
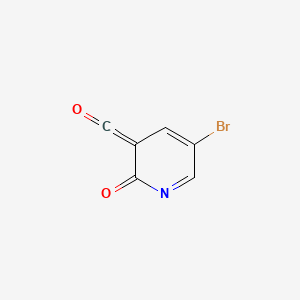
![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)

![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)
